molecular formula C10H15NO3 B6647139 methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate

methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate

Cat. No. B6647139
M. Wt: 197.23 g/mol
InChI Key: QQKDCKIOFUZYJB-QMMMGPOBSA-N
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Description

Methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of methyl (methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate)-1-prop-2-enoylpiperidine-3-carboxylate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Methyl (methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate)-1-prop-2-enoylpiperidine-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which make it effective in reducing pain. Additionally, it has been found to have anti-tumor properties and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl (methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate)-1-prop-2-enoylpiperidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. However, it also has some limitations. Its solubility in water is low, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on methyl (methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate)-1-prop-2-enoylpiperidine-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more research is needed to develop more efficient and effective methods for synthesizing this compound.
Conclusion
Methyl (methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate)-1-prop-2-enoylpiperidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the treatment of various diseases. While there are still many unanswered questions about its mechanism of action and potential applications, ongoing research is likely to shed new light on this promising compound.

Synthesis Methods

Methyl (methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate)-1-prop-2-enoylpiperidine-3-carboxylate can be synthesized using different methods, including the reaction of piperidine with acryloyl chloride in the presence of a base. Another method involves the reaction of piperidine with methyl 3-bromopropionate followed by treatment with sodium hydroxide. The yield of the reaction varies depending on the method used.

Scientific Research Applications

Methyl (methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate)-1-prop-2-enoylpiperidine-3-carboxylate has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-9(12)11-6-4-5-8(7-11)10(13)14-2/h3,8H,1,4-7H2,2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKDCKIOFUZYJB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-1-prop-2-enoylpiperidine-3-carboxylate

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